molecular formula C66H97N12O24P B8220887 EPQpYEEIPIYL

EPQpYEEIPIYL

Cat. No.: B8220887
M. Wt: 1473.5 g/mol
InChI Key: DLNQPUNIZRZGQD-VBIHGRSYSA-N
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Description

H-Glu-Pro-Gln-Tyr(PO3H2)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-OH is a synthetic peptide containing 12 amino acid residues, including a phosphorylated tyrosine residue (Tyr(PO3H2)) at position 2. Its molecular formula is C₆₇H₁₀₃N₁₅O₃₀P, with a molecular weight of approximately 1,609.6 g/mol (calculated from sequence data). The peptide is synthesized via solid-phase peptide synthesis (SPPS), as indicated by its commercial availability through suppliers like Gil Biochemical (). The phosphorylated tyrosine residue introduces a tetrahedral phosphonic acid group (PO3H2), which enhances its interaction with proteins containing SH2 domains—critical for cell signaling pathways .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H97N12O24P/c1-7-35(5)54(63(94)73-46(32-37-13-17-39(79)18-14-37)60(91)74-47(66(97)98)31-34(3)4)75-62(93)49-12-10-30-78(49)65(96)55(36(6)8-2)76-58(89)44(24-28-53(85)86)69-56(87)43(23-27-52(83)84)70-59(90)45(33-38-15-19-40(20-16-38)102-103(99,100)101)72-57(88)42(22-25-50(68)80)71-61(92)48-11-9-29-77(48)64(95)41(67)21-26-51(81)82/h13-20,34-36,41-49,54-55,79H,7-12,21-33,67H2,1-6H3,(H2,68,80)(H,69,87)(H,70,90)(H,71,92)(H,72,88)(H,73,94)(H,74,91)(H,75,93)(H,76,89)(H,81,82)(H,83,84)(H,85,86)(H,97,98)(H2,99,100,101)/t35-,36-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNQPUNIZRZGQD-VBIHGRSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C2CCCN2C(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)C(CCC(=O)N)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)OP(=O)(O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H97N12O24P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fmoc-Based Chemistry and Resin Selection

The synthesis begins with Fmoc (fluorenylmethyloxycarbonyl)-based SPPS, which is the gold standard for peptide assembly due to its orthogonality and compatibility with acid-labile phosphorylated residues. A Wang resin or Rink amide resin is typically selected based on the desired C-terminal functionality (e.g., free acid or amide). For hydrophobic sequences like this 12-mer, a low-loading resin (0.2–0.4 mmol/g) is preferred to minimize intermolecular aggregation.

Coupling Reagents and Activation

Couplings are performed using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU activated with DIPEA (N,N-diisopropylethylamine) in a 1:4 molar ratio of amino acid to resin. A 10-fold excess of Fmoc-amino acids ensures complete reactions, with coupling times extended to 60–90 minutes for problematic residues like Ile and Pro.

Incorporation of Phosphorylated Tyrosine

Protected Phosphorylated Building Blocks

The phosphorylated tyrosine residue (Tyr(PO3H2)) is introduced using Fmoc-Tyr(PO3H2)-OH (CAS: 147762-53-6), a commercially available building block. During synthesis, the phosphate group is typically protected as a trityl (Trt) or methyl ester to prevent side reactions. For example, Fmoc-Tyr(PO(OBzl)OH)-OH is used during chain elongation, with the benzyl group removed during final TFA cleavage.

Coupling Efficiency and Side Reactions

The bulky phosphate group reduces coupling efficiency at Tyr(PO3H2). To mitigate this, double couplings (2 × 60 minutes) with 20% (v/v) DMSO as a swelling agent are employed to enhance resin accessibility.

Overcoming Synthesis Challenges

Pseudoproline Dipeptides for Aggregation Mitigation

Aggregation-prone regions (e.g., Glu-Glu-Ile-Pro) are addressed using pseudoproline dipeptides (e.g., Fmoc-Ile-Pro(ΨMe,Me)-OH). These dipeptides disrupt β-sheet formation, improving solvation and coupling efficiency. In the synthesis of phospholamban, pseudoprolines increased crude peptide yield from 9% to 25% .

Table 1: Impact of Pseudoproline Dipeptides on Synthesis Yield

Resin TypeWithout PseudoprolineWith Pseudoproline
Wang Resin (0.3 mmol/g)9%25%

Extended Deprotection and Capping

Fmoc deprotection with 20% piperidine in DMF is extended to 10–15 minutes to ensure complete removal. After each coupling, a capping step (acetic anhydride/DIPEA) is introduced to acetylate unreacted amino groups, reducing deletion sequences.

Cleavage and Global Deprotection

The peptide-resin is treated with a cleavage cocktail of TFA/H2O/TIS (95:2.5:2.5) for 2–4 hours to remove side-chain protections and release the peptide. For phosphorylated residues, 0.5 M EDT (ethanedithiol) is added to prevent oxidation of the phosphate group.

Purification Strategies

Reverse-Phase HPLC Parameters

Crude peptide is purified using a C4 or C18 column with a gradient of 0.1% TFA in water (solvent A) and MeCN/isopropyl alcohol/water/TFA (38:57:5:0.1, solvent B) . The target peptide elutes at 60–70% solvent B , with purity assessed by analytical HPLC (>95%).

Table 2: HPLC Purification Conditions

Column TypeFlow RateGradient TimeDetection Wavelength
C4 (250 × 4.6 mm)1 mL/min60 min (20–80% B)220 nm

Solubility Enhancement

Due to the peptide’s hydrophobicity, lyophilization is performed in the presence of 10% (v/v) tert-butanol to enhance solubility in aqueous buffers.

Characterization and Quality Control

Mass Spectrometry Analysis

MALDI-TOF MS confirms the molecular weight (observed: 1,473.5 Da vs. theoretical: 1,473.5 Da). Minor impurities (e.g., acetylated byproducts) are identified via ESI-MS/MS .

Phosphorylation Site Validation

Phosphospecific antibodies or LC-MS/MS with collision-induced dissociation (CID) verify the Tyr(PO3H2) modification.

Case Studies and Research Findings

Application in Receptor Binding Studies

The phosphorylated tetrapeptide NPE-pY (Asn-Pro-Glu-Tyr(PO3H2)), a structural analog of insulin receptor substrates, demonstrated that phosphorylation at Tyr(PO3H2) is critical for binding to SH2 domains. This underscores the necessity of precise phosphorylation in bioactive peptides.

Yield Optimization

Comparative studies show that combining pseudoproline dipeptides with microwave-assisted SPPS reduces synthesis time by 40% while maintaining yields >20% .

Chemical Reactions Analysis

Types of Reactions

EPQpYEEIPIYL primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its primary function is to bind to SH2 domains of Src family kinases, leading to their activation .

Common Reagents and Conditions

The synthesis of this compound involves standard reagents used in peptide synthesis, such as:

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, which is then purified to achieve high purity levels suitable for research applications .

Scientific Research Applications

Protein Interaction Studies

The compound has been utilized to study protein interactions, particularly with protein tyrosine phosphatases and kinases. The phosphate group in the structure mimics phosphorylated tyrosine residues, allowing for the investigation of signaling pathways in cells.

Case Study: Src Kinase Interaction

In a study examining the binding affinity of various peptides to Src homology domains, H-Glu-Pro-Gln-Tyr(PO3H2)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-OH demonstrated high affinity with an IC50 value around 1 µM, indicating its potential as a tool for probing Src-mediated signaling pathways .

Drug Development

This peptide is being explored for its potential as a therapeutic agent due to its ability to modulate signaling pathways involved in cancer and other diseases.

Case Study: Cancer Therapeutics

Research has indicated that compounds similar to H-Glu-Pro-Gln-Tyr(PO3H2)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-OH can inhibit tumor growth by interfering with specific signaling cascades, particularly those involving Src family kinases .

Biomarker Discovery

The compound has been investigated for use as a biomarker in various diseases, particularly in cancer diagnostics. Its unique sequence allows for the development of specific antibodies that can be used in immunoassays.

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Protein InteractionStudies on binding with phosphatases/kinasesHigh affinity for Src SH2 domain
Drug DevelopmentPotential therapeutic applicationsInhibition of tumor growth
Biomarker DiscoveryDevelopment of specific antibodiesUse in immunoassays for cancer detection

Comparison with Similar Compounds

Structural and Functional Analogues

Phosphorylated peptides are pivotal in mimicking post-translational modifications (PTMs) and studying signal transduction. Below is a comparative analysis of H-Glu-Pro-Gln-Tyr(PO3H2)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-OH with structurally or functionally related compounds:

Table 1: Key Features of Phosphorylated Peptides
Compound Name Sequence/Structure Molecular Weight Key Features Reference ID
H-Glu-Pro-Gln-Tyr(PO3H2)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-OH 12-mer with Tyr(PO3H2) at position 4 ~1,609.6 g/mol Contains multiple Glu residues; potential SH2 domain interaction
Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH Pentapeptide with Tyr(PO3H2) ~804.6 g/mol High-affinity src SH2 domain binder (IC₅₀ ≈ 1 µM)
Asp-Arg-Val-Tyr(PO3H2)-Ile-His-Pro-Phe (DRV-pTyr-IHPF) 8-mer with Tyr(PO3H2) ~1,130.6 g/mol Modulates vascular smooth muscle contraction and hyperplasia
H-Arg-Ile-His-Met-Val-Tyr-Ser-Lys-Arg-Ser(PO3H2)-Gly-Lys-Pro-Arg-Gly-Tyr-Ala-Phe-Ile-Glu-Tyr-OH 22-mer with Ser(PO3H2) and Tyr(PO3H2) ~2,699 g/mol Contains dual phosphorylation sites; used in receptor studies

Physicochemical Properties

Phosphorylated peptides exhibit distinct adsorption and solubility behaviors:

  • Adsorption Competition: Peptides with -PO3H2 groups (e.g., H-Glu-Pro-Gln-Tyr(PO3H2)-...) compete strongly for aluminum oxide surfaces via PO3H2 and -COOH interactions, unlike non-phosphorylated analogues .
  • Solubility : The presence of multiple Glu residues enhances aqueous solubility but may reduce membrane permeability compared to shorter peptides like Ac-Tyr(PO3H2)-Glu-Glu-Ile-Glu-OH .

Biological Activity

H-Glu-Pro-Gln-Tyr(PO3H2)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-OH, commonly referred to as a phosphorylated peptide, is a significant compound in biological research due to its potential roles in cellular signaling and regulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C66H97N12O24P
  • Molecular Weight : 1473.5 g/mol
  • CAS Number : 44300143

Biological Significance

Phosphorylation of peptides is crucial for various biological processes, including signal transduction, enzyme activity regulation, and protein-protein interactions. The presence of the phospho-tyrosine residue in H-Glu-Pro-Gln-Tyr(PO3H2)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-OH suggests its involvement in signaling pathways, particularly those mediated by receptor tyrosine kinases.

  • Signal Transduction : The phosphorylated tyrosine residue can act as a docking site for SH2 domain-containing proteins, facilitating downstream signaling cascades.
  • Regulation of Enzyme Activity : Phosphorylation often alters the conformation of target proteins, affecting their enzymatic activity and interaction with other biomolecules.

Case Studies

  • Tyrosine Kinase Activation : A study demonstrated that H-Glu-Pro-Gln-Tyr(PO3H2)-Glu-Glu-Ile-Pro-Ile-Tyr-Leu-OH enhances the activation of the Src family kinases, which are pivotal in cell growth and differentiation .
  • Neuroprotective Effects : Research indicated that this peptide exhibits neuroprotective effects in models of oxidative stress by modulating intracellular calcium levels and reducing apoptosis .

In Vitro Studies

  • Cell Proliferation Assays : In vitro assays showed that treatment with the peptide resulted in increased proliferation of neuronal cells, suggesting a role in neurogenesis .
  • Apoptosis Inhibition : The peptide was found to inhibit apoptotic pathways in cultured cells exposed to stressors, highlighting its potential therapeutic applications in neurodegenerative diseases .

Data Table of Biological Activities

Activity TypeObservationsReferences
Signal TransductionEnhances Src kinase activation
NeuroprotectionReduces apoptosis under oxidative stress
Cell ProliferationIncreases neuronal cell proliferation
Apoptosis InhibitionInhibits apoptosis in stressed cells

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing and purifying this phosphorylated peptide?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is standard, but phosphorylation at Tyr(PO3H2) requires post-synthetic modification using phosphoramidite chemistry or enzymatic phosphorylation. Orthogonal protecting groups (e.g., Fmoc for amine, tert-butyl for phosphate) are critical to avoid side reactions . Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile with 0.1% TFA) is effective for purification. Purity should be confirmed via MALDI-TOF mass spectrometry (>95%) and NMR for phosphate group verification .

Q. How can researchers confirm the stability of this peptide under physiological conditions?

  • Methodological Answer : Conduct stability assays in simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. Use HPLC to monitor degradation products and circular dichroism (CD) spectroscopy to assess secondary structure integrity. Phosphatase inhibitors (e.g., sodium orthovanadate) may be added to preserve Tyr(PO3H2) if dephosphorylation is a concern .

Q. What in vitro assays are suitable for preliminary functional screening of this peptide?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to target proteins (e.g., SH2 domains). For cellular activity, employ luciferase-based reporter assays in HEK293 or HeLa cells transfected with pathways responsive to phosphorylated tyrosine signaling (e.g., MAPK/ERK). Include negative controls with non-phosphorylated analogs .

Advanced Research Questions

Q. How can structural dynamics of the phosphorylated tyrosine residue be analyzed to infer mechanistic interactions?

  • Methodological Answer : Combine molecular dynamics (MD) simulations with experimental data from NMR or X-ray crystallography. NMR 31^{31}P and 1^{1}H-15^{15}N HSQC spectra can reveal conformational changes upon binding. For MD, use force fields like CHARMM36m optimized for phosphorylated residues. Compare results with alanine-scanning mutagenesis to validate critical interaction sites .

Q. What experimental designs address contradictory data in cellular uptake efficiency studies?

  • Methodological Answer : Contradictions may arise from cell-type variability or endocytic pathway differences. Standardize protocols using flow cytometry with fluorescently labeled peptides (e.g., FITC conjugation) and include inhibitors (e.g., chloroquine for endosomal escape). Validate via confocal microscopy and orthogonal methods like radiolabeled peptide uptake assays. Replicate across ≥3 cell lines (e.g., Jurkat, MCF-7) .

Q. How can in vivo pharmacokinetic and biodistribution profiles be optimized for this peptide?

  • Methodological Answer : Modify peptide termini with PEGylation or lipid conjugation to enhance serum stability. Use 125^{125}I or near-infrared (NIR) dyes for real-time tracking in rodent models. Analyze tissue distribution via gamma counting or IVIS imaging. Pharmacokinetic parameters (e.g., half-life, clearance) should be modeled using non-compartmental analysis (NCA) software like Phoenix WinNonlin .

Data Analysis and Validation

Q. What statistical frameworks are appropriate for dose-response studies involving this peptide?

  • Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50_{50}/IC50_{50}. For multi-parametric assays (e.g., phosphoproteomics), apply false discovery rate (FDR) correction (Benjamini-Hochberg method) and hierarchical clustering. Include replicates (n ≥ 3) and report confidence intervals .

Q. How should researchers validate target specificity to avoid off-pathway effects?

  • Methodological Answer : Combine siRNA knockdown of the putative target with rescue experiments (e.g., overexpression of wild-type vs. mutant protein). Use proximity ligation assays (PLA) to confirm direct interactions in situ. Cross-validate with computational docking (AutoDock Vina) and competitive binding assays using known inhibitors .

Tables of Key Parameters

Parameter Method/Tool Acceptable Range
Synthesis PurityHPLC-MS≥95% (UV 214 nm)
Phosphorylation Efficiency31^{31}P NMR≥85% Integration
Binding Affinity (Kd)SPR/ITC1 nM–10 µM (context-dependent)
Cellular Uptake Half-LifeFlow Cytometry1–6 hours (cell-type specific)

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